molecular formula C20H20ClN3O B2600063 1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847397-34-6

1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2600063
CAS No.: 847397-34-6
M. Wt: 353.85
InChI Key: UJJWYRNEEGZCQG-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common route might include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Substitution reactions: Introduction of the 3-chloro-4-methylphenyl group can be done via electrophilic aromatic substitution.

    Formation of the pyrrolidin-2-one ring: This step might involve the reaction of the intermediate with a suitable amine and a carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-4-(1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Lacks the ethyl group.

    1-(4-methylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Lacks the chloro group.

    1-(3-chlorophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Lacks the methyl group.

Uniqueness

The presence of both the chloro and methyl groups on the phenyl ring, along with the ethyl group on the benzodiazole ring, might confer unique chemical and biological properties to 1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, distinguishing it from its analogs.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-3-23-18-7-5-4-6-17(18)22-20(23)14-10-19(25)24(12-14)15-9-8-13(2)16(21)11-15/h4-9,11,14H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWYRNEEGZCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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